molecular formula C23H14ClN3O2 B2579575 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1326832-75-0

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No.: B2579575
CAS No.: 1326832-75-0
M. Wt: 399.83
InChI Key: RMBXZSUNEIVHHI-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a chlorophenyl group, a phenyl-1,2,4-oxadiazolyl group, and an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the isoquinolinone structure.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the isoquinolinone core.

    Formation of the 1,2,4-Oxadiazole Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium tert-butoxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one can be compared with other similar compounds, such as:

    2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of an isoquinolinone core.

    2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-thione: Similar structure but with a thione group instead of a ketone group.

The uniqueness of this compound lies in its specific combination of functional groups and its isoquinolinone core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O2/c24-16-9-6-10-17(13-16)27-14-20(18-11-4-5-12-19(18)23(27)28)22-25-21(26-29-22)15-7-2-1-3-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBXZSUNEIVHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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